molecular formula C9H10N2O2 B1380696 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 64826-46-6

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1380696
CAS No.: 64826-46-6
M. Wt: 178.19 g/mol
InChI Key: CVSBMTLJYVHJID-UHFFFAOYSA-N
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Description

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula C9H10N2O2. It is known for its unique structure, which includes a benzodiazole ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific hydroxyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-hydroxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-7-4-3-6(12)5-8(7)11(2)9(10)13/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBMTLJYVHJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-46-6
Record name 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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